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molecular formula SnBr4<br>Br4Sn B1294702 Tin(IV) bromide CAS No. 7789-67-5

Tin(IV) bromide

Cat. No. B1294702
M. Wt: 438.33 g/mol
InChI Key: LTSUHJWLSNQKIP-UHFFFAOYSA-J
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Patent
US05068373

Procedure details

In order to produce tin-(IV)-acetate, expensive intermediate compounds first have to be prepared such as, for example, thallium acetate. The thallium acetate is reacted in acetic acid anhydride with tin-(IV)-iodide or tin-(IV)-bromide to obtain tin-(IV)-acetate. This procedure is exceedingly cumbersome and, from an economics point of view, requires substantial expenditure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
tin-(IV)-acetate

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Tl+].[Sn:6](I)(I)(I)I.[Sn](Br)(Br)(Br)Br>C(OC(=O)C)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+4:6].[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Tl+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Tl+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](I)(I)(I)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
tin-(IV)-acetate
Type
product
Smiles
C(C)(=O)[O-].[Sn+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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